Cas no 723334-03-0 (dimethyl 2-fluoroisophthalate)

dimethyl 2-fluoroisophthalate Chemical and Physical Properties
Names and Identifiers
-
- dimethyl 2-fluoroisophthalate
- FT-0702089
- Dimethyl 2-fluorobenzene-1,3-dioate
- 723334-03-0
- Dimethyl2-fluorobenzene-1,3-dioate
- dimethyl 2-fluorobenzene-1,3-dicarboxylate
- dimethyl-2-fluoroisophthalate
- OSPJANZFCZYKEH-UHFFFAOYSA-N
- P16890
- SCHEMBL1401560
-
- Inchi: InChI=1S/C10H9FO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3
- InChI Key: OSPJANZFCZYKEH-UHFFFAOYSA-N
- SMILES: COC(=O)C1=C(C(=CC=C1)C(=O)OC)F
Computed Properties
- Exact Mass: 212.04848693g/mol
- Monoisotopic Mass: 212.04848693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 52.6Ų
dimethyl 2-fluoroisophthalate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1219315-250MG |
dimethyl 2-fluorobenzene-1,3-dicarboxylate |
723334-03-0 | 97% | 250mg |
$425 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650922-1g |
Dimethyl 2-fluoroisophthalate |
723334-03-0 | 98% | 1g |
¥9466.00 | 2024-05-02 | |
Aaron | AR01CBCW-100mg |
dimethyl 2-fluoroisophthalate |
723334-03-0 | 97% | 100mg |
$236.00 | 2025-02-13 | |
1PlusChem | 1P01CB4K-500mg |
dimethyl 2-fluoroisophthalate |
723334-03-0 | 97% | 500mg |
$540.00 | 2024-04-21 | |
eNovation Chemicals LLC | Y1219315-250mg |
dimethyl 2-fluorobenzene-1,3-dicarboxylate |
723334-03-0 | 97% | 250mg |
$425 | 2025-02-21 | |
Aaron | AR01CBCW-500mg |
dimethyl 2-fluoroisophthalate |
723334-03-0 | 97% | 500mg |
$560.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1219315-500mg |
dimethyl 2-fluorobenzene-1,3-dicarboxylate |
723334-03-0 | 97% | 500mg |
$605 | 2025-02-21 | |
eNovation Chemicals LLC | Y1219315-5g |
dimethyl 2-fluorobenzene-1,3-dicarboxylate |
723334-03-0 | 97% | 5g |
$2605 | 2025-02-21 | |
eNovation Chemicals LLC | Y1219315-500mg |
dimethyl 2-fluorobenzene-1,3-dicarboxylate |
723334-03-0 | 97% | 500mg |
$605 | 2025-02-27 | |
eNovation Chemicals LLC | Y1219315-100mg |
dimethyl 2-fluorobenzene-1,3-dicarboxylate |
723334-03-0 | 97% | 100mg |
$255 | 2025-02-21 |
dimethyl 2-fluoroisophthalate Related Literature
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Additional information on dimethyl 2-fluoroisophthalate
Dimethyl 2-Fluoroisophthalate: A Comprehensive Overview
Dimethyl 2-fluoroisophthalate, identified by the CAS number 723334-03-0, is a significant compound in the realm of organic chemistry. This compound, which belongs to the family of esters, has garnered attention due to its unique properties and potential applications. The molecule consists of a dimethyl ester group attached to a fluorinated isophthalic acid backbone, making it a versatile compound with promising uses in various industries.
The synthesis of dimethyl 2-fluoroisophthalate involves a series of well-established chemical reactions. Typically, the process begins with the fluorination of isophthalic acid, followed by esterification to yield the desired product. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, contributing to a more sustainable production process. Researchers have also explored alternative routes, such as using microwave-assisted synthesis, which has shown potential for reducing reaction times and enhancing yields.
In terms of physical properties, dimethyl 2-fluoroisophthalate exhibits a melting point of approximately 55°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various chemical transformations. The presence of the fluorine atom in the molecule imparts unique electronic properties, which are advantageous in applications requiring high thermal stability and chemical resistance.
The applications of dimethyl 2-fluoroisophthalate span across multiple domains. In the field of materials science, it serves as an intermediate in the synthesis of advanced polymers and composites. Its ability to undergo polymerization reactions under controlled conditions has led to its use in developing high-performance materials for aerospace and automotive industries. Additionally, recent studies have highlighted its potential as a precursor for synthesizing fluorinated aromatic compounds, which are valuable in pharmaceuticals and agrochemicals.
In electronics, dimethyl 2-fluoroisophthalate finds application as a monomer in the production of polyimides and other high-temperature resistant polymers. These materials are essential components in modern electronic devices, offering excellent dielectric properties and thermal stability. The compound's role in enhancing the performance of printed circuit boards (PCBs) has been extensively researched, with studies demonstrating improved reliability under harsh operating conditions.
The environmental impact of dimethyl 2-fluoroisophthalate has also been a topic of interest. Researchers have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Findings indicate that while the compound is stable under normal conditions, it undergoes hydrolysis in aqueous environments, leading to the formation of less harmful byproducts. These insights are crucial for developing sustainable practices in its production and disposal.
Recent advancements in computational chemistry have provided deeper insights into the molecular structure and reactivity of dimethyl 2-fluoroisophthalate. Quantum mechanical calculations have revealed that the fluorine atom's electronegativity significantly influences the electronic distribution within the molecule, enhancing its reactivity towards nucleophilic substitutions. This understanding has paved the way for designing more efficient synthetic pathways and optimizing reaction conditions.
In conclusion, dimethyl 2-fluoroisophthalate, with its unique chemical properties and diverse applications, continues to be a focal point in both academic research and industrial development. As advancements in synthetic methods and material science progress, this compound is expected to play an even more pivotal role in shaping future technologies.
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